molecular formula C18H16N4O5S B2778038 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920399-91-3

3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2778038
CAS No.: 920399-91-3
M. Wt: 400.41
InChI Key: VNBQUMMZTBVOAX-UHFFFAOYSA-N
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Description

3-nitro-N-(2-((6-phen

Scientific Research Applications

Structural Analysis

The structure of 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide and similar compounds has been extensively studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a related compound, noting the characteristic features of benzenesulfonamide derivatives and how the N-phenyl rings are twisted with respect to the benzene ring of the phenylsulfonamide group (Główka et al., 1995).

Synthesis and Characterization

Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them using various spectroscopic techniques, including FT-IR, 1H, and 13C NMR. These studies help in understanding the molecular geometry and chemical properties of such compounds (Demircioğlu et al., 2018).

Chemical Synthesis and Applications

Bouillon et al. (2008) reported the synthesis of 2H-indazoles 1-oxides and 2H-indazoles from similar benzenesulfonamide compounds, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Bouillon et al., 2008).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of compounds derived from benzenesulfonamides, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Crystal Structure and Hydrogen Bonding

Wzgarda-Raj et al. (2022) examined the crystal structure of cocrystals containing benzenesulfonamide derivatives, focusing on the hydrogen-bonding interactions, which are crucial for understanding the chemical and physical properties of these compounds (Wzgarda-Raj et al., 2022).

Properties

IUPAC Name

3-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-22(24)15-7-4-8-16(13-15)28(25,26)19-11-12-27-18-10-9-17(20-21-18)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQUMMZTBVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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